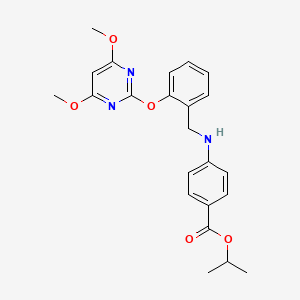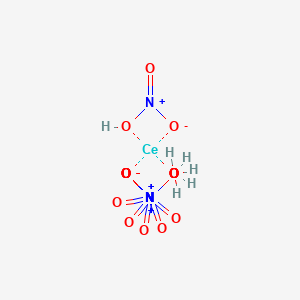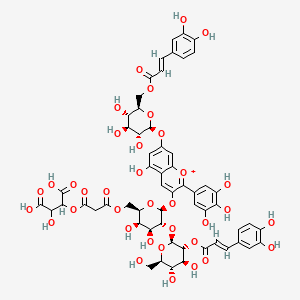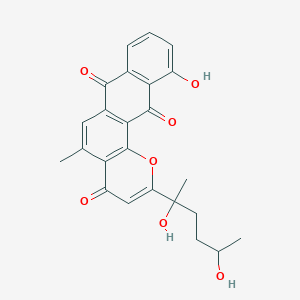
delta-Indomycinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
delta-Indomycinone is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Total Synthesis and Structural Revision
- Total Synthesis of Delta-Indomycinone : A study by Tietze, Singidi, and Gericke (2007) achieved the first total synthesis of the proposed structure of this compound. Key steps included a Diels-Alder reaction, representing a common building block of naturally occurring anthraquinone antibiotics, and a regioselective bromination. The synthesis showed high yields and excellent selectivity, which is advantageous for the synthesis of other anthrapyran natural products. However, a discrepancy in spectroscopic data between the synthetic and natural product necessitated a revision of the assigned structure (Tietze, Singidi, & Gericke, 2007).
Cytotoxicity-Guided Isolation
- Isolation of Beta-Indomycinone : In a 2014 study, Tsukahara et al. isolated beta-indomycinone from Streptomyces sp. IFM11607 through cytotoxicity-guided fractionation against human gastric adenocarcinoma cells. The study revised the geometry of its Δ17,18-double bond from E to Z based on the coupling constant (Tsukahara et al., 2014).
Novel Metabolite Discovery
- Discovery of Gamma-Indomycinone : A new member of the pluramycin class of antibiotics, gamma-indomycinone, was isolated from Streptomyces sp. obtained from deep-sea sediment by Schumacher et al. in 1995. This discovery added to the knowledge of anthraquinone-gamma-pyrone nucleus compounds (Schumacher et al., 1995).
Enantioselective Total Synthesis
- Enantioselective Total Synthesis of Gamma-Indomycinone : The first total synthesis of (R)-gamma-indomycinone was accomplished by Tietze, Singidi, and Gericke (2006), allowing the determination of the natural gamma-indomycinone's stereogenic center configuration (Tietze, Singidi, & Gericke, 2006).
Eigenschaften
Molekularformel |
C24H22O7 |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
2-(2,5-dihydroxyhexan-2-yl)-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C24H22O7/c1-11-9-14-20(22(29)19-13(21(14)28)5-4-6-15(19)26)23-18(11)16(27)10-17(31-23)24(3,30)8-7-12(2)25/h4-6,9-10,12,25-26,30H,7-8H2,1-3H3 |
InChI-Schlüssel |
COXIHEKDXQWYGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C1C(=O)C=C(O3)C(C)(CCC(C)O)O)C(=O)C4=C(C2=O)C=CC=C4O |
Synonyme |
delta-indomycinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


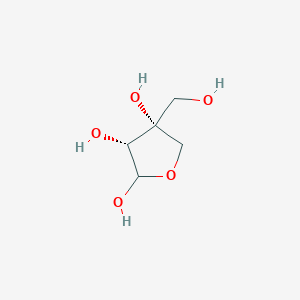
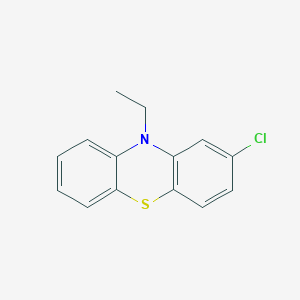
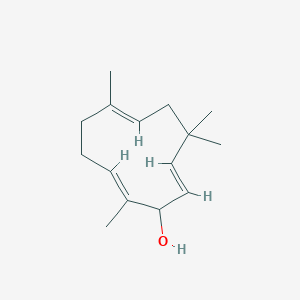
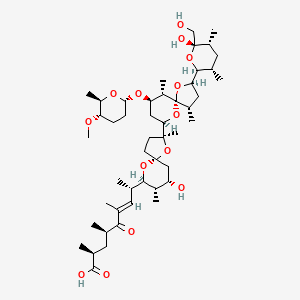
![2-[(1S,3R,4aR,10aS)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254167.png)
![2-Bromo-5,6-dihydrodibenzo[3,1-[7]annulen-11-one](/img/structure/B1254169.png)
![(5R,6S)-3-(2-acetamidoethylsulfinyl)-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254173.png)
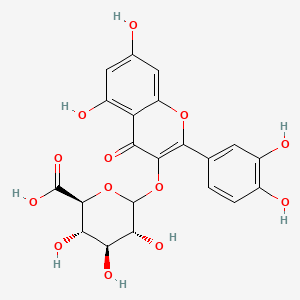
![1-[3-[(2-Amino-2-carboxyethyl)disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1254175.png)
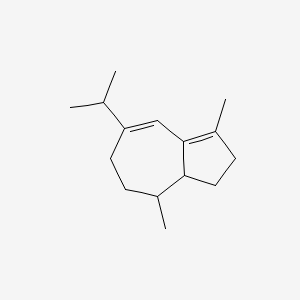
![[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1254179.png)
